4-(4-piperidinyl)-3-Morpholinone

Sigma receptor Radioligand binding Pain therapeutics

4-(4-Piperidinyl)-3-morpholinone (CAS 841202-48-0, C9H16N2O2, MW 184.24) is a heterocyclic intermediate comprising a morpholin-3-one core substituted at the N4 position with a piperidin-4-yl group. This compound combines two privileged scaffolds—morpholinone and piperidine—that are widely employed in pharmaceutical research, particularly as key building blocks in the synthesis of factor Xa inhibitors and other therapeutically relevant molecules.

Molecular Formula C9H16N2O2
Molecular Weight 184.239
CAS No. 841202-48-0
Cat. No. B2777393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-piperidinyl)-3-Morpholinone
CAS841202-48-0
Molecular FormulaC9H16N2O2
Molecular Weight184.239
Structural Identifiers
SMILESC1CNCCC1N2CCOCC2=O
InChIInChI=1S/C9H16N2O2/c12-9-7-13-6-5-11(9)8-1-3-10-4-2-8/h8,10H,1-7H2
InChIKeyOHGXCDDZOLFNMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Piperidinyl)-3-Morpholinone (CAS 841202-48-0): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


4-(4-Piperidinyl)-3-morpholinone (CAS 841202-48-0, C9H16N2O2, MW 184.24) is a heterocyclic intermediate comprising a morpholin-3-one core substituted at the N4 position with a piperidin-4-yl group [1]. This compound combines two privileged scaffolds—morpholinone and piperidine—that are widely employed in pharmaceutical research, particularly as key building blocks in the synthesis of factor Xa inhibitors and other therapeutically relevant molecules [2]. The free base form features a calculated XlogP of -0.5 and topological polar surface area of 41.6 Ų, conferring moderate hydrophilicity suitable for downstream derivatization [1].

Procurement Risk Assessment for 4-(4-Piperidinyl)-3-Morpholinone: Why Simple Morpholine or Piperidine Analogs Cannot Replace This Specific Scaffold


The morpholin-3-one core with a 4-piperidinyl substituent presents distinct physicochemical and biological properties that differentiate it from simpler analogs such as unsubstituted morpholin-3-one, 4-morpholinopiperidine, or isolated piperidine rings. Morpholin-3-one contains a lactam carbonyl that serves as a critical hydrogen bond acceptor and enables unique conformational constraints compared to saturated morpholine rings [1]. In the rivaroxaban scaffold, the morpholin-3-one moiety occupies the S4 pocket of factor Xa with precise steric complementarity; replacement with 2-ethoxycarbonylpiperidine alters target selectivity from selective factor Xa inhibition to dual factor Xa/thrombin inhibition, demonstrating that even closely related heterocyclic substitutions produce fundamentally different pharmacological profiles [2]. Consequently, generic substitution with structurally related but non-identical building blocks introduces significant risk of altered binding, reduced synthetic utility, or complete loss of activity in downstream applications.

Quantitative Differentiation Evidence for 4-(4-Piperidinyl)-3-Morpholinone: Comparative Performance Data Against Closest Analogs


Sigma Receptor Binding Affinity: 4-(4-Piperidinyl)-3-Morpholinone Derivative vs. Related Morpholine-Piperidine Hybrids

In a receptor radioligand assay, a derivative containing the 4-(4-piperidinyl)-3-morpholinone scaffold exhibited a Ki value of 90 nM for the sigma-2 receptor in rat PC12 cells [1]. This contrasts with the >500 nM Ki observed for a related substituted morpholine derivative bearing a different spirocyclic architecture at the sigma-1 receptor [2]. The sub-100 nM affinity at sigma-2 suggests that the morpholin-3-one/piperidine hybrid scaffold may be preferentially suited for sigma-2-targeted applications relative to alternative morpholine-based frameworks.

Sigma receptor Radioligand binding Pain therapeutics

Synthetic Efficiency: 4-(4-Piperidinyl)-3-Morpholinone Preparation via CuI-Catalyzed Coupling vs. Traditional Multi-Step Routes

A reported synthesis of 4-(4-piperidinyl)-3-morpholinone proceeds via CuI-catalyzed coupling between 4-bromopyridine hydrochloride and 3-morpholinone in dioxane, using 1,2-trans-diaminocyclohexane as ligand and K3PO4 as base, yielding the title compound as a light yellow oil . An improved patent method for related morpholinopiperidine intermediates employs monovalent copper catalysis with pyrrolidinol ligands, achieving higher yield and reduced impurities compared to prior art [1]. While direct yield comparisons for the exact target compound are not available, the demonstrated catalytic approach provides a more atom-economical route than traditional nucleophilic substitution methods that require pre-functionalized piperidine precursors.

Synthetic methodology Process chemistry C-N coupling

Physicochemical Differentiation: Hydrogen Bonding Capacity of 4-(4-Piperidinyl)-3-Morpholinone vs. 4-Morpholinopiperidine

4-(4-Piperidinyl)-3-morpholinone possesses one hydrogen bond donor and three hydrogen bond acceptors, with a topological polar surface area of 41.6 Ų and calculated XlogP of -0.5 [1]. In contrast, the closely related analog 4-morpholinopiperidine (CAS 53617-35-9) lacks the lactam carbonyl oxygen, resulting in reduced hydrogen bond acceptor capacity and different polarity profile [2]. The additional carbonyl in the morpholin-3-one ring increases polarity and enables specific hydrogen bonding interactions that are absent in the saturated morpholine analog, directly impacting solubility, membrane permeability, and target binding geometry.

Physicochemical properties Drug-likeness Hydrogen bonding

Patent-Validated Utility: 4-(4-Piperidinyl)-3-Morpholinone as Intermediate for Rivaroxaban-Type Factor Xa Inhibitors

The morpholin-3-one moiety, specifically the 4-substituted morpholin-3-one framework, serves as the critical P4 pharmacophore in rivaroxaban, a marketed selective factor Xa inhibitor. SAR studies demonstrate that replacing this morpholin-3-one with 2-ethoxycarbonylpiperidine converts the molecule from a selective factor Xa inhibitor (rivaroxaban Ki = 0.4 nM for factor Xa) to a dual factor Xa/thrombin inhibitor (Ki = 62 ± 18 nM for factor Xa; Ki = 353 ± 75 nM for thrombin) [1]. Additionally, a cyclic amide derivative patent explicitly encompasses morpholin-3-one derivatives including the 4-(4-piperidinyl)-substituted variant as useful for treating thrombosis . This establishes 4-(4-piperidinyl)-3-morpholinone as a validated building block for anticoagulant drug discovery.

Factor Xa inhibition Anticoagulant Rivaroxaban analogs

Structural Uniqueness: Rotatable Bond Constraint of 4-(4-Piperidinyl)-3-Morpholinone vs. Flexible Piperidine-Containing Analogs

4-(4-Piperidinyl)-3-morpholinone contains exactly one rotatable chemical bond (the C-N linkage connecting the piperidine ring to the morpholinone nitrogen), with all other bonds locked within the two heterocyclic rings [1]. This contrasts with open-chain analogs or compounds bearing flexible linkers (e.g., 4-[(piperidin-4-yl)methyl]morpholine derivatives) that possess two or more rotatable bonds . The constrained geometry reduces the entropic penalty upon target binding and enforces a specific spatial orientation of the piperidine nitrogen relative to the morpholinone carbonyl, a feature exploited in structure-based drug design for targets requiring precise pharmacophore alignment.

Conformational constraint Molecular rigidity Structure-based design

Recommended Procurement and Application Scenarios for 4-(4-Piperidinyl)-3-Morpholinone (CAS 841202-48-0)


Medicinal Chemistry: Synthesis of Factor Xa Inhibitor Analogs and Rivaroxaban Derivatives

4-(4-Piperidinyl)-3-morpholinone serves as a direct building block for constructing the morpholin-3-one P4 pharmacophore found in rivaroxaban and related factor Xa inhibitors. SAR data demonstrate that modifications to the morpholin-3-one moiety directly impact target selectivity between factor Xa and thrombin, with the morpholin-3-one ring conferring high factor Xa selectivity [1]. Procurement of this intermediate enables rapid analog synthesis for anticoagulant drug discovery programs seeking to optimize potency, selectivity, or pharmacokinetic properties while maintaining the validated morpholin-3-one core.

Sigma Receptor Ligand Development for Pain and CNS Indications

Derivatives incorporating the 4-(4-piperidinyl)-3-morpholinone scaffold have demonstrated sub-100 nM affinity at the sigma-2 receptor (Ki = 90 nM) in radioligand binding assays [1]. Sigma-2 modulation is implicated in pain, neuroprotection, and oncology. This building block is therefore suitable for research groups developing sigma-2-targeted probes or lead compounds, particularly where morpholine-piperidine hybrid scaffolds have shown preferential sigma-2 engagement relative to alternative heterocyclic frameworks.

Conformationally Constrained Fragment Library Construction for Structure-Based Drug Design

With exactly one rotatable bond linking two rigid heterocyclic rings, 4-(4-piperidinyl)-3-morpholinone offers a defined spatial orientation of the piperidine nitrogen relative to the morpholinone carbonyl [1]. This property is valuable for fragment-based screening libraries where conformational entropy minimization is desired. The low TPSA (41.6 Ų) and moderate XlogP (-0.5) further support its inclusion in fragment collections optimized for CNS drug-likeness and favorable ligand efficiency metrics.

Process Chemistry: Scale-Up via Catalytic C-N Coupling Methodology

The compound is accessible via CuI-catalyzed C-N coupling between 3-morpholinone and 4-bromopyridine hydrochloride, a method that has been optimized in related patent literature using monovalent copper catalysis with pyrrolidinol ligands to achieve improved yields and reduced impurities [1][2]. This synthetic accessibility supports procurement for multi-gram to kilogram-scale campaigns in medicinal chemistry and process development settings, with the catalytic route offering advantages over traditional multi-step sequences.

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